2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 3-methylphenyl substituent at position 5 of the triazole ring and a 4-phenoxyphenyl group attached to the acetamide moiety. Its molecular formula is C₂₄H₂₂N₆O₂S, with a molecular weight of 458.54 g/mol (calculated from structural data). The structure combines a triazole core—known for diverse pharmacological activities—with sulfanyl and acetamide functional groups, making it a candidate for anti-inflammatory, antimicrobial, and enzyme inhibitory applications .
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-16-6-5-7-17(14-16)22-26-27-23(28(22)24)31-15-21(29)25-18-10-12-20(13-11-18)30-19-8-3-2-4-9-19/h2-14H,15,24H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJITQSSEGDDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C20H22N5OS
- Molecular Weight : 394.49 g/mol
- CAS Number : 694457-94-8
Biological Activity Overview
The biological activities of triazole derivatives are well-documented, with many exhibiting antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The specific compound under discussion has shown promise in various studies related to these activities.
Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation through multiple mechanisms. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| HCT-116 (Colon carcinoma) | 6.2 | Apoptosis induction | |
| T47D (Breast cancer) | 27.3 | Cell cycle arrest |
In a study examining various sulfanyltriazoles, it was found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as chemotherapeutic agents.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Candida albicans | 16 μg/mL |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in nucleic acid synthesis, thus preventing cell proliferation.
- Modulation of Signaling Pathways : These compounds can alter key signaling pathways such as the MAPK/ERK pathway, leading to changes in cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Studies
- Study on Antitumor Activity : A recent study highlighted the efficacy of triazole derivatives in overcoming resistance in breast cancer cell lines. The tested compound demonstrated a GI50 value significantly lower than resistant variants, suggesting its potential in treating resistant cancers .
- Antimicrobial Evaluation : Another investigation into the antimicrobial properties revealed that the compound effectively inhibited growth across a range of pathogenic bacteria and fungi, outperforming some existing treatments .
Comparison with Similar Compounds
2-{[4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Phenoxyphenyl)Acetamide (CAS 710988-27-5)
- Molecular Formula : C₂₅H₂₅N₅O₅S
- Molecular Weight : 507.56 g/mol .
- Key Differences : The 3,4,5-trimethoxyphenyl group enhances electron density and steric bulk compared to the 3-methylphenyl group in the target compound. This modification may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
2-{[4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Phenoxyphenyl)Acetamide (CAS MFCD04017613)
2-{[4-Amino-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Phenoxyphenyl)Acetamide (CAS 573950-10-4)
Bioactivity Comparison
Anti-Inflammatory Activity
- Target Compound: Not directly tested in provided evidence, but structurally related derivatives (e.g., AS111 in ) showed 1.28× higher anti-inflammatory activity than diclofenac in rat formalin edema models.
- Analogues: 2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Thio]-N-(3-Methylphenyl)Acetamide (AS111): IC₅₀ = 8.2 mg/kg vs. diclofenac’s 10.5 mg/kg . Trimethoxyphenyl Derivative (CAS 710988-27-5): Predicted enhanced activity due to methoxy groups’ membrane permeability effects .
Antimicrobial Activity
- Target Compound: No direct data, but analogues with pyridinyl substituents (e.g., KA3, KA7 in ) demonstrated MIC values of 12.5–25 µg/mL against E. coli and S. aureus.
- Analogues :
Research Findings and Trends
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial and anti-inflammatory activities by stabilizing charge-transfer interactions . Methoxy Groups: Improve pharmacokinetic properties (e.g., half-life) by reducing metabolic degradation .
Triazole Core Optimization : Derivatives with pyridinyl substituents exhibit superior solubility and target binding compared to purely aromatic analogues .
Synthetic Efficiency : Allyl and pyridinyl-substituted triazoles (e.g., 6a–c in ) achieve higher yields (65–83%) under similar reaction conditions, suggesting scalability for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
